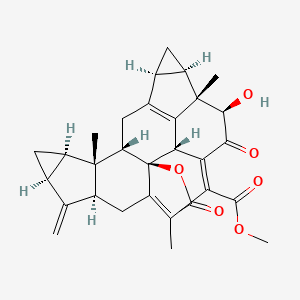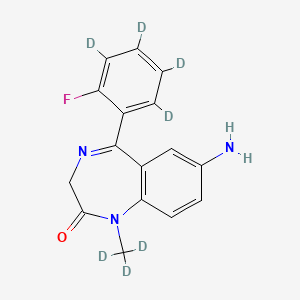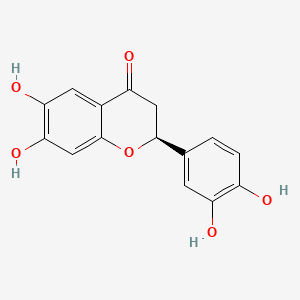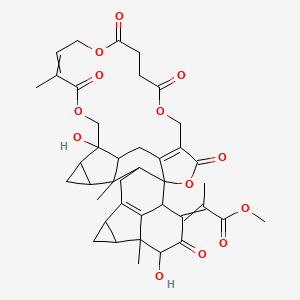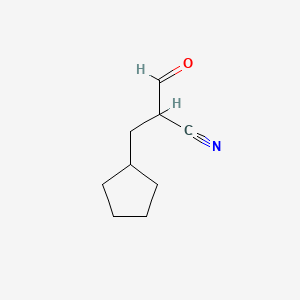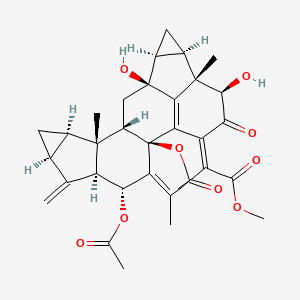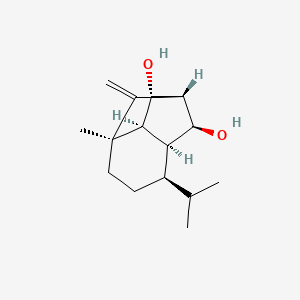![molecular formula C19H26Cl2N2O B593615 3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide CAS No. 763023-14-9](/img/structure/B593615.png)
3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide
Vue d'ensemble
Description
3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide, also known as AH 7959, is a compound with the molecular formula C19H26Cl2N2O . It has a molecular weight of 369.3 g/mol . The IUPAC name for this compound is 3,4-dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide .
Synthesis Analysis
The synthesis of piperidone analogs, which includes 3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide includes a piperidine ring attached to a cyclohexyl group via a methyl bridge . The compound also contains two chlorine atoms and an amide group .Physical And Chemical Properties Analysis
The compound has a number of computed properties, including a XLogP3-AA value of 5, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 368.1422188 g/mol . The topological polar surface area is 32.3 Ų .Applications De Recherche Scientifique
Bioactivity Study of Novel Benzamides and their Metal Complexes :
- This study focuses on synthesizing benzamides and their copper and cobalt complexes, including variants with piperidine and cyclohexyl components. These compounds exhibited significant antibacterial activity against various bacterial strains, with the copper complexes showing better activity than free ligands and some standard antibiotics. This highlights the potential of such compounds in antibacterial applications (Khatiwora et al., 2013).
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors :
- This research explored the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, including compounds related to the specified chemical structure. The study provides insights into the metabolic pathways and pharmacokinetic properties of these compounds, which are crucial for developing effective cancer treatments (Teffera et al., 2013).
Synthesis of Benzamide Derivatives as Serotonin Receptor Agonists :
- Researchers synthesized benzamide derivatives with a piperidin-4-ylmethyl component, evaluating their serotonin 4 (5-HT4) receptor agonist activity. These compounds showed promise for gastrointestinal motility, highlighting their potential in treating gastrointestinal disorders (Sonda et al., 2003).
Anti-Acetylcholinesterase Activity of Piperidine Derivatives :
- A series of piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The study found that substituting the benzamide with bulky moieties significantly increased activity, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).
Novel Piperidine Derivatives and Anti-Fatigue Effects :
- This research synthesized benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, and evaluated their anti-fatigue effects in mice. These compounds showed a significant increase in the swimming times to exhaustion, indicating potential applications in combating fatigue (Wu et al., 2014).
Quantitative Determination of Piperidine Derivatives in Plasma :
- A sensitive high-performance liquid chromatography (HPLC) method was developed for quantifying cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide and its metabolites in dog plasma, providing valuable information for pharmacokinetic studies (Zhong & Williams, 1993).
Mécanisme D'action
Target of Action
AH 7959 is structurally categorized as an opioid . Opioids are a class of drugs that include the illegal drug heroin, synthetic opioids such as fentanyl, and pain relievers available legally by prescription, such as oxycodone, hydrocodone, codeine, morphine, and many others. These drugs are chemically related and interact with opioid receptors on nerve cells in the body and brain.
Pharmacokinetics
Its solubility in various solvents has been reported . It is soluble in DMF (1 mg/mL), DMSO (1 mg/mL), and ethanol (0.5 mg/mL), which may influence its bioavailability and distribution in the body.
Result of Action
Despite being structurally categorized as an opioid, AH 7959 is reported to be ineffective as an analgesic in mice, by either the phenylquinone or hot plate test (ED 50 s > 100 mg/kg for both tests)
Action Environment
AH 7959 is stable for at least 5 years when stored at -20°C .
Propriétés
IUPAC Name |
3,4-dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c20-16-8-7-15(13-17(16)21)18(24)22-14-19(9-3-1-4-10-19)23-11-5-2-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOAYCRIVUCNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342404 | |
| Record name | 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide | |
CAS RN |
763023-14-9 | |
| Record name | 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)
